Neomycin

Description

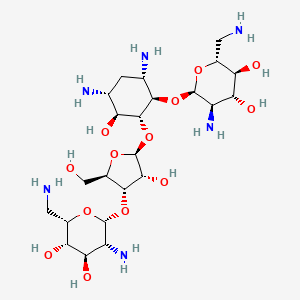

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 | |

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Framycetin

Disruption of Bacterial Protein Synthesis The binding of Framycetin (B1674049) to the 30S ribosomal subunit leads to significant downstream effects that impair bacterial protein synthesis.drugbank.comnih.govpharmacompass.comontosight.aiThese effects include the misreading of mRNA and the induction of premature polypeptide chain termination.drugbank.comnih.govpharmacompass.comijpsi.orgscribd.com

Formation of Non-functional or Toxic Peptides

The binding of Framycetin to the 30S ribosomal subunit interferes with the accurate decoding of messenger RNA (mRNA). nih.govsmolecule.comdrugbank.com This interference leads to the misreading of the mRNA sequence, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain during translation. unict.itnih.govncats.iosmolecule.comdrugbank.com The synthesis of polypeptides with erroneous amino acid sequences often results in the production of non-functional or even toxic proteins, disrupting essential bacterial cellular processes. unict.itnih.govncats.iosmolecule.comdrugbank.com

Interaction with Non-Ribosomal RNA Targets

In addition to its well-established ribosomal targets, Framycetin has been shown to interact with various non-ribosomal RNA molecules. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com These interactions highlight a broader range of potential molecular targets for this aminoglycoside beyond bacterial protein synthesis. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Framycetin binds to structural motifs within RNA rather than specific sequences, suggesting its interactions are guided by the three-dimensional folding of the RNA molecule. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com

Inhibition of Ribonuclease P (RNase P) Cleavage Activity

Framycetin acts as an inhibitor of Ribonuclease P (RNase P), an essential ribonucleoprotein enzyme responsible for the 5'-maturation of transfer RNAs (tRNAs). medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comoup.comnih.govacs.org RNase P is a ribozyme containing both RNA and protein components, and its activity is crucial for generating functional tRNAs. oup.comnih.govacs.org Framycetin has been identified as a potent inhibitor of RNase P cleavage activity, with reported inhibition constant (Ki) values. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Studies suggest that Framycetin competes for specific divalent metal ion binding sites within the RNase P RNA, which are essential for the enzyme's catalytic activity. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comnih.govresearchgate.netmdpi.com The inhibition of RNase P by aminoglycosides like Framycetin is sensitive to pH, with increased pH suppressing the inhibitory effect in some systems. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comresearchgate.net

Research Finding: Framycetin (Neomycin B) has been reported to inhibit RNase P cleavage activity with a Ki of 35 μM. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com

Modulation of Hammerhead Ribozyme Function

Framycetin also modulates the function of hammerhead ribozymes, a class of small catalytic RNA molecules capable of self-cleavage. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com Research indicates that Framycetin inhibits hammerhead ribozyme activity. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.comembopress.org This inhibition is thought to occur through the displacement of essential magnesium ions from the ribozyme's catalytic core, a mechanism similar to its interaction with RNase P. embopress.orgnih.gov The positively charged amino groups of aminoglycosides like Framycetin show complementarity with the negative electrostatic potential at magnesium ion binding sites in the hammerhead ribozyme structure. embopress.orgnih.gov

Research Finding: Framycetin has been shown to inhibit hammerhead ribozyme activity with a Ki of 13.5 μM. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com

Binding to Group I Introns and the HIV-1 Rev-responsive Element

Beyond bacterial and simple catalytic RNAs, Framycetin has demonstrated the ability to bind to more complex RNA structures found in other biological systems, including Group I introns and the Human Immunodeficiency Virus type 1 (HIV-1) Rev-responsive element (RRE). medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com Group I introns are self-splicing RNA sequences found in various organisms. embopress.orgctestingbio.com The HIV-1 RRE is a highly structured RNA element essential for the nuclear export of viral RNAs mediated by the viral Rev protein. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.commdpi.comwikipedia.orgasm.org Framycetin's binding to these diverse RNA targets further underscores its capacity to interact with specific RNA folds and structures, potentially interfering with their biological functions. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.comnih.gov

Impact on Mammalian Cellular Processes (for research context)

While primarily known for its antibacterial activity targeting bacterial ribosomes, research indicates that Framycetin can also interact with components of mammalian cells and affect certain mammalian cellular processes, particularly in research contexts. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Framycetin has been shown to target both bacterial and human ribosomes, affecting translation in both systems, although its affinity and impact may differ. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Studies have explored the effects of Framycetin and related compounds on mammalian cells, including potential interactions with mammalian ribosomal subunits and other cellular RNA targets. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com For example, Framycetin has been investigated for its effects on hepatocellular carcinoma (HCC) cell lines, where it was shown to selectively inhibit the production of mature microRNA (miRNA), boost a downstream protein, and inhibit invasion in this research model. medchemexpress.commedchemexpress.commedchemexpress.cn This suggests potential interactions with mammalian RNA processing pathways, such as those involving Drosha, which is involved in miRNA maturation. medchemexpress.commedchemexpress.commedchemexpress.cn Additionally, aminoglycosides, including this compound (which contains Framycetin), have been studied for their effects on mammalian protein synthesis and other cellular functions in research settings, sometimes revealing impacts on processes like angiogenesis or interactions with cellular components like phospholipase C. smolecule.commdpi.com

Effects on Human Ribosomal Function

Framycetin targets both bacterial and human ribosomes, affecting translation medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. As an aminoglycoside, its mechanism in bacteria involves binding to the 30S ribosomal subunit, leading to misreading of tRNA and inhibition of protein synthesis drugbank.comnih.govmims.combiovet.commedtigo.com. This interference occurs at the decoding site, located in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit, a region that interacts with the wobble base in the tRNA anticodon nih.gov. This interaction disrupts the initiation complex, causes mRNA misreading, and results in the production of nonfunctional or toxic peptides, ultimately leading to the breakup of polysomes into nonfunctional monosomes nih.gov.

While its primary target for antibacterial action is the bacterial 30S ribosome, Framycetin's ability to target the human ribosome suggests potential implications for human cellular protein synthesis medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. The interaction with human ribosomes and its effect on translation highlight a broader scope of its molecular activity beyond bacterial eradication medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com.

Selective Inhibition of Mature MicroRNA (miRNA) Production

Research indicates that Framycetin, specifically in the form of 5″-azido this compound B (a precursor), can selectively inhibit the production of mature microRNAs (miRNAs) medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com. This inhibition has been observed in hepatocellular carcinoma (HCC) cell lines medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com.

miRNA biogenesis is a multi-step process involving the transcription of pri-miRNAs, their processing into pre-miRNAs by the Drosha-DGCR8 complex, transport to the cytoplasm, and further processing by Dicer into mature miRNAs mdpi.commdpi.comnih.gov. Small molecules can interfere with miRNA biogenesis by targeting components like Drosha or Dicer, or by binding directly to miRNA precursors mdpi.commdpi.comnih.govnih.gov.

Studies have shown that 5″-azido this compound B binds to the Drosha site in miR-525 medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. This binding leads to a decrease in the levels of mature miR-525 mdpi.com. The selective inhibition of mature miRNA production by Framycetin and its precursors represents a significant molecular mechanism that can influence gene regulation at the post-transcriptional level medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com.

Influence on Downstream Protein Expression and Cell Invasion Mechanisms

The selective inhibition of mature miRNA production by Framycetin has downstream effects on protein expression. Specifically, the decrease in mature miR-525 levels due to 5″-azido this compound B binding has been shown to boost the expression of a downstream protein, ZNF395 mdpi.com.

Furthermore, this molecular intervention has been linked to an inhibition of invasion in HCC cell lines medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. Cell invasion is a critical process in various biological phenomena, including development, wound healing, and disease progression like cancer metastasis frontiersin.orgresearchgate.netasm.orgnih.govnih.gov. It involves complex mechanisms such as changes in cell-matrix adhesion, cytoskeletal rearrangements, and the degradation of the extracellular matrix, often mediated by enzymes like matrix metalloproteinases (MMPs) frontiersin.orgnih.govnih.govcellmolbiol.orgoncotarget.com.

The observed inhibition of invasion in HCC cells, coupled with the modulation of miRNA levels and downstream protein expression, suggests that Framycetin's influence on miRNA biogenesis can impact cellular behaviors related to motility and invasiveness medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.commdpi.com. This highlights a potential link between Framycetin's molecular actions on RNA processing and its effects on complex cellular functions.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Framycetin | 8378 |

| This compound B | 8378 |

| Fradiomycin B | 8378 |

| 5″-azido this compound B | Not available on PubChem from search results |

| ZNF395 | 26069 |

| miR-525 | 407033 |

Data Tables

Based on the search results, specific quantitative data for creating detailed data tables across all sections are limited. However, the following table summarizes key inhibition constants reported for Framycetin's interaction with certain RNA molecules:

| Target RNA | Inhibition Constant (Ki) | Reference |

| RNase P cleavage activity | 35 μM | medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com |

| Hammerhead ribozyme | 13.5 μM | medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com |

Antimicrobial Spectrum and Efficacy Studies of Framycetin

Comprehensive Analysis of Bacterial Susceptibility

Studies have investigated the susceptibility of various bacterial species to framycetin (B1674049), providing insights into its potential therapeutic applications against specific pathogens. psu.edumnkjournals.comnih.govtci-thaijo.org

Framycetin demonstrates activity against several key aerobic Gram-negative bacteria. medtigo.com

Pseudomonas aeruginosa is a significant problematic pathogen, and framycetin shows comparatively high activity against some strains. google.com In vitro studies have demonstrated the antimicrobial activity of framycetin wound dressing against Pseudomonas aeruginosa at various exposure times, with optimal inhibition observed after 4 hours. mnkjournals.com Another study on clinical isolates of Pseudomonas aeruginosa from ear or eye infections found that a high percentage were inhibited and killed by framycetin at specified concentrations. nih.gov

Escherichia coli is another Gram-negative bacterium against which framycetin is active. medtigo.comgoogle.com Susceptibility data indicates that Escherichia coli can be susceptible to framycetin. wikipedia.org Research in pigs demonstrated that while resistance to framycetin sulfate (B86663) could be induced in enteric E. coli with prophylactic use, susceptibility returned several weeks after withdrawal of the antibiotic from the diet. nih.gov Studies have also assessed the susceptibility of E. coli to a combination of penicillin and framycetin, establishing preliminary interpretive criteria for testing. nih.gov

Framycetin is active against Klebsiella species, including Klebsiella pneumoniae. medtigo.comgoogle.com While some studies focus on the efficacy of other agents against carbapenem-resistant Klebsiella pneumoniae nih.gov, or the effectiveness of bacteriocins frontiersin.org, framycetin's spectrum includes this group of bacteria based on its general activity against Klebsiella spp. medtigo.comgoogle.com

Proteus species are also within the antibacterial spectrum of framycetin. medtigo.comgoogle.com Framycetin is considered particularly suitable for skin infections caused by Proteus spp. altmeyers.org While some Proteus mirabilis and Proteus vulgaris isolates have shown resistance to other antibiotics, the general susceptibility of Proteus species to aminoglycosides like gentamicin (B1671437) is noted researchgate.net, and framycetin, being an aminoglycoside, is active against this genus. medtigo.comgoogle.compillbuys.com

Enterobacter species are included in the range of bacteria against which framycetin is active. medtigo.comgoogle.com Susceptibility data for neomycin, which contains framycetin as a major component, lists Enterobacter cloacae with a specific minimum inhibitory concentration (MIC) value. wikipedia.org Studies on carbapenem-resistant Enterobacteriaceae have identified Enterobacter cloacae among the isolates, highlighting the clinical relevance of this group. oamjms.eu

Data Table: Illustrative Bacterial Susceptibility to Framycetin

| Bacterial Species | Susceptibility/Activity Findings | Relevant Study/Source |

| Pseudomonas aeruginosa | Comparatively high activity against some strains; in vitro antimicrobial activity demonstrated. google.commnkjournals.com | google.commnkjournals.comnih.gov |

| Escherichia coli | Active against E. coli; susceptibility observed; resistance can be induced but may be lost. wikipedia.orgmedtigo.comgoogle.comnih.gov | wikipedia.orgmedtigo.comgoogle.comnih.govnih.gov |

| Klebsiella pneumoniae | Active against Klebsiella species. medtigo.comgoogle.com | medtigo.comgoogle.com |

| Proteus species | Active against Proteus species; particularly suitable for skin infections caused by Proteus spp. medtigo.comgoogle.comaltmeyers.org | medtigo.comgoogle.comaltmeyers.orgpillbuys.com |

| Enterobacter species | Active against Enterobacter species; MIC data available for Enterobacter cloacae. wikipedia.orgmedtigo.comgoogle.com | wikipedia.orgmedtigo.comgoogle.comoamjms.eu |

Detailed Research Findings:

Research has explored the in vitro activity of framycetin against specific Gram-negative bacteria. For instance, a study evaluating framycetin and paraffin (B1166041) wound dressing found that framycetin dressing showed superior in vitro antimicrobial activity against Pseudomonas aeruginosa compared to paraffin dressing, with inhibition observed at various exposure times. mnkjournals.com Another study focusing on topical antibiotics and Pseudomonas aeruginosa reported on the minimum inhibitory concentration (MIC) and extinction time data for framycetin, indicating that a high percentage of clinical isolates were inhibited and killed. nih.gov

Regarding Escherichia coli, studies on the combination of penicillin and framycetin have established preliminary interpretive criteria for susceptibility testing using both broth microdilution and disk diffusion methods. nih.gov These studies provide specific MIC breakpoints and zone diameter correlations for classifying isolates as susceptible, intermediate, or resistant to the combination. nih.gov

While detailed MIC data specifically for framycetin alone against all the listed bacteria in extensive tables were not consistently found across the search results within the defined constraints, the collective findings from various studies confirm framycetin's activity and provide insights into its efficacy against these important aerobic Gram-negative pathogens. wikipedia.orgmedtigo.comgoogle.commnkjournals.comnih.govaltmeyers.org The mechanism of action, inhibiting protein synthesis by binding to the 30S ribosomal subunit, underpins its broad-spectrum activity against susceptible bacteria. medtigo.com

Proteus species

Activity against Gram-Positive Bacteria

Framycetin is active against some aerobic Gram-positive bacteria, notably staphylococci. hres.cahres.cahres.ca

Framycetin shows activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). hres.cahres.cabiosynth.complasmichealth.co.uknih.govgoogle.commnkjournals.comchemotechnique.segoogle.comnih.gov Studies have demonstrated the in-vitro antimicrobial activity of framycetin against MRSA. mnkjournals.commnkjournals.com For instance, framycetin wound dressing exhibited antimicrobial activity against MRSA with bactericidal effects observed at various exposure times in in-vitro testing. mnkjournals.commnkjournals.com One study indicated that framycetin wound dressing had better inhibitory effects on the growth of MRSA in vitro compared to paraffin wound dressing. mnkjournals.com Significant differences in inhibition against MRSA were noted at exposure times of 2, 4, 6, and 24 hours. mnkjournals.com Bactericidal activity against MRSA started at 4, 6, and 24 hours of exposure. mnkjournals.com

Bacillus subtilis is another Gram-positive bacterium against which framycetin has shown activity. eco-vector.commicromasterlab.comnih.govajol.info Studies evaluating the in-vitro antimicrobial activity of framycetin sulphate ointment have used Bacillus subtilis as a test organism. eco-vector.commicromasterlab.com Formulations were found to be most effective against Bacillus subtilis in terms of zone of inhibition diameter in some comparative studies. Research on the microbial transformation of this compound (which includes framycetin) has also tested the antibacterial activity of transformation products against Bacillus subtilis. ajol.info

Here is a data table summarizing some in-vitro activity findings:

| Test Organism | Framycetin Activity | Notes | Source |

| Staphylococcus aureus | Active | Including MRSA strains. Bactericidal effect observed in vitro. | hres.cahres.cabiosynth.complasmichealth.co.ukmnkjournals.comnih.govgoogle.commnkjournals.comchemotechnique.segoogle.comnih.gov |

| Bacillus subtilis | Active | Used as a test organism in antimicrobial activity evaluations. | eco-vector.commicromasterlab.comnih.govajol.info |

Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus (MRSA))

Inactivity against Specific Microorganisms

Framycetin's spectrum of activity does not extend to all types of microorganisms. nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca

Framycetin is not active against fungi or viruses. nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca This is a consistent finding across multiple sources describing its antimicrobial spectrum.

Framycetin is generally inactive against most kinds of anaerobic bacteria. nih.govhres.cahres.cadrugbank.comwikipedia.orghres.canih.gov The mechanism of action of aminoglycosides, which requires active electron transport for uptake into bacterial cells, is inhibited in anaerobic environments, contributing to their lack of activity against anaerobic bacteria. hres.cahres.canih.gov

Framycetin is only minimally active or generally inactive against streptococci, including Streptococcus pneumoniae. hres.cahres.canih.gov While aminoglycosides in general are less active against Streptococcus spp., this limited activity is specifically noted for framycetin. hres.cahres.canih.gov

Here is a data table summarizing microorganisms against which framycetin is inactive:

| Microorganism Type | Framycetin Activity | Notes | Source |

| Fungi | Inactive | Consistent finding across sources. | nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca |

| Viruses | Inactive | Consistent finding across sources. | nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca |

| Anaerobic Bacteria | Inactive | Activity is limited due to the mechanism of action in anaerobic environments. | nih.govhres.cahres.cadrugbank.comwikipedia.orghres.canih.gov |

| Streptococcus pneumoniae | Minimally Active/Inactive | Aminoglycosides generally have limited activity against Streptococci. | hres.cahres.canih.gov |

Anaerobic Bacteria

In Vitro Antimicrobial Efficacy Assessments

In vitro studies are crucial for understanding the intrinsic activity of an antimicrobial agent against specific pathogens. These assessments help to quantify the concentration required to inhibit or kill bacteria and to evaluate the speed and extent of its bactericidal action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial that kills 99.9% of the initial bacterial inoculum. These parameters are fundamental in characterizing the potency of an antibiotic against a range of bacterial species.

Studies have determined the MIC and MBC values for framycetin against various clinically relevant bacteria. For instance, research evaluating framycetin against clinical isolates of Pseudomonas aeruginosa from ear or eye infections found that a significant percentage of isolates were inhibited by relatively low concentrations of framycetin. Specifically, 88.9% of 90 tested isolates were inhibited by 62.5 mg/l of framycetin. nih.gov

Zone of Inhibition Measurements in Agar (B569324) Diffusion Assays

Agar diffusion assays, such as the disk diffusion or agar well diffusion methods, are widely used to qualitatively and semi-quantitatively assess the antimicrobial activity of a substance. These methods involve placing a source of the antimicrobial (e.g., a disk or solution in a well) onto an agar plate inoculated with the test organism. Following incubation, the presence and size of a clear zone around the source indicate the inhibition of bacterial growth, known as the zone of inhibition. mdpi.com The diameter of this zone correlates with the susceptibility of the microorganism to the antimicrobial agent.

Studies utilizing agar diffusion techniques have demonstrated the in vitro antimicrobial activity of framycetin against various bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. psu.edu The size of the zone of inhibition provides an indication of the effectiveness of framycetin against these pathogens. psu.eduresearchgate.net Factors such as the concentration of the antibiotic, the type of agar medium, the inoculum size, and incubation conditions can influence the size of the zone of inhibition. mdpi.com

Time-Kill Curve Studies for Bactericidal Kinetics

Time-kill curve studies provide detailed information about the rate and extent of bacterial killing by an antimicrobial agent over time. In this method, bacterial cultures are exposed to different concentrations of the antibiotic, and viable bacterial counts are determined at various time points. This allows for the assessment of whether the antibiotic is bactericidal (causes a significant reduction in bacterial count) or bacteriostatic (inhibits bacterial growth without necessarily killing the bacteria).

Research investigating the time-kill kinetics of framycetin has shown its bactericidal activity against susceptible organisms. A study focusing on Pseudomonas aeruginosa demonstrated that a 0.5% concentration of framycetin was capable of killing 96.66% of tested isolates within 60 minutes. nih.gov Time-kill studies are valuable for understanding how quickly framycetin can reduce bacterial load, which is particularly relevant for treating acute infections.

Comparative Efficacy Studies with Other Antimicrobials

Comparing the efficacy of framycetin with other antimicrobial agents is essential for determining its relative potency and clinical utility, especially in the context of topical applications where multiple options may be available.

Comparison with Other Aminoglycosides (e.g., Gentamicin, this compound)

Framycetin is an aminoglycoside antibiotic, structurally related to other members of this class, such as gentamicin and this compound. nih.govmims.com Comparative studies often assess the in vitro activity of these antibiotics against similar panels of bacteria to understand potential differences in their spectrum and potency.

While specific detailed comparative MIC/MBC or time-kill data directly contrasting framycetin with gentamicin and this compound were not extensively found in the provided search results, the use of Antibiotic Assay Medium E for the plate assay of both framycetin sulphate and this compound sulphate using Bacillus subtilis and Bacillus pumilus as test organisms suggests that standardized methods exist for their comparative evaluation via zone of inhibition measurements. tmmedia.inexodocientifica.com.brmicromasterlab.com The in vitro activity of framycetin against Staphylococcus aureus, Enterobacteriaceae, and Pseudomonas aeruginosa has been reported as still favourable. nih.gov Gentamicin is known to be effective against both Gram-positive and Gram-negative organisms, particularly useful for severe Gram-negative infections, including Pseudomonas aeruginosa. nih.gov this compound is also a broad-spectrum antibiotic effective against a wide range of bacteria. fishersci.caherts.ac.uk Further direct comparative studies are needed to precisely delineate the differences in their in vitro efficacy profiles.

Assessment against Non-Aminoglycoside Topical Antibiotics (e.g., Mupirocin (B1676865), Silver Sulfadiazine (B1682646), Sodium Fusidate)

Framycetin's efficacy has also been compared to topical antibiotics belonging to different classes, such as mupirocin, silver sulfadiazine, and sodium fusidate. These comparisons are important for guiding the selection of appropriate topical treatments for various bacterial infections.

An in vitro study comparing framycetin wound dressing to paraffin wound dressing demonstrated that framycetin had superior inhibitory effect on the growth of Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mnkjournals.com Framycetin wound dressing showed antimicrobial activity against MRSA at various exposure times, with bactericidal effect observed at 4, 6, and 24 hours. mnkjournals.com Its activity against Pseudomonas aeruginosa was shown at 4, 6, and 24 hours, with optimal inhibition after 4 hours. mnkjournals.com

Mechanisms of Antimicrobial Resistance to Framycetin

Biochemical Modification of Framycetin (B1674049)

The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.govnih.gov These enzymes catalyze the covalent modification of specific amino or hydroxyl groups on the framycetin molecule, leading to a modified drug that has reduced affinity for the ribosome and is less effectively transported into the bacterial cell. asm.org AMEs are categorized into three main classes based on the type of chemical modification they perform: N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs, also referred to as O-adenyltransferases), and O-phosphotransferases (APHs). nih.govasm.orgnih.gov Each AME typically modifies the aminoglycoside at a specific position. nih.gov

N-Acetylation Mechanisms

N-acetylation is a significant mechanism of aminoglycoside inactivation, catalyzed by aminoglycoside N-acetyltransferases (AACs). These enzymes utilize acetyl-coenzyme A as a donor to acetylate amino groups on the aminoglycoside molecule. asm.orgnih.gov Acetylation at specific positions on framycetin can reduce its ability to bind to the bacterial ribosome, thereby conferring resistance. The AAC(6')-Ib enzyme, for instance, is a clinically important acetyltransferase found in various Gram-negative pathogens that contributes to aminoglycoside resistance. frontiersin.org

Adenylylation Processes

Adenylylation, also known as nucleotidylation, is another enzymatic modification leading to framycetin resistance. This process is catalyzed by aminoglycoside O-nucleotidyltransferases (ANTs), which use ATP as a co-substrate to transfer an adenylyl group to a hydroxyl group on the aminoglycoside. asm.orgnih.gov This modification alters the structure of framycetin, reducing its ribosomal binding and effectiveness.

O-Phosphorylation Pathways

O-phosphorylation is mediated by aminoglycoside O-phosphotransferases (APHs). These enzymes use ATP to transfer a phosphate (B84403) group to a hydroxyl group on the aminoglycoside molecule. asm.orgnih.gov Phosphorylation at specific sites on framycetin can interfere with its interaction with the ribosome and its uptake into the bacterial cell, resulting in resistance. Framycetin is known to be susceptible to modification by phosphotransferases.

Alterations in Bacterial Transport and Efflux Systems

Beyond enzymatic modification, bacteria can also develop resistance to framycetin by reducing the intracellular concentration of the antibiotic. This can be achieved through changes in the permeability of the bacterial cell envelope, specifically the outer and inner membranes, and the action of efflux pumps that actively transport the antibiotic out of the cell. pharmacompass.commednexus.org

Changes in Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a crucial barrier that can limit the entry of antibiotics, including aminoglycosides. mdpi.comnih.govdovepress.com Changes in the composition or structure of the outer membrane, such as modifications to lipopolysaccharides (LPS) or a decrease in the number or alteration of porin channels, can reduce the influx of hydrophilic antibiotics like framycetin. asm.orgmdpi.comnih.govnih.gov Reduced outer membrane permeability is often a non-specific resistance mechanism that can affect the uptake of various antibiotics. dovepress.complos.org

Decreased Inner Membrane Transport Mechanisms

The uptake of aminoglycosides across the bacterial inner membrane is an energy-dependent process. oup.comasm.org Mechanisms that impair this inner membrane transport can lead to decreased intracellular accumulation of framycetin and contribute to resistance. While the exact mechanisms for framycetin's inner membrane transport are part of the broader aminoglycoside uptake systems, alterations in the proteins or energy gradients involved in this process can reduce the amount of drug reaching its ribosomal target. mednexus.orgreading.ac.uk

Active Efflux Pump Overexpression

Active efflux pumps are bacterial membrane proteins that expel antimicrobial agents from the cell, thereby reducing their intracellular concentration to sub-inhibitory levels. qiagen.com Overexpression of these pumps can contribute to reduced susceptibility or resistance to antibiotics. asm.orgnih.govqiagen.com While the main mechanism of resistance to aminoglycosides is often enzymatic inactivation, decreased intracellular concentration due to reduced cell permeability or efflux pumps is also a known mechanism. asm.orgnih.govmpi.govt.nz Adaptive resistance to aminoglycosides, observed in bacteria such as Pseudomonas aeruginosa, has been linked to the overexpression of efflux pumps. mpi.govt.nz

Drug Trapping Phenomena

Drug trapping refers to mechanisms that sequester the antibiotic within the bacterial cell or its surrounding environment, preventing it from reaching its intracellular target site, the ribosome. This can involve changes in outer membrane permeability or decreased inner membrane transport, in addition to active efflux. pharmacompass.compharmacompass.com These mechanisms collectively reduce the effective concentration of the drug inside the bacterium.

Ribosomal Target Site Modifications

Modifications to the bacterial ribosome, the target of framycetin, can lead to resistance by reducing the binding affinity of the antibiotic. asm.orgnih.gov

Mutations within the 30S Ribosomal Subunit

Framycetin binds to specific proteins and 16S rRNA within the 30S ribosomal subunit. ncats.io Mutations in the genes encoding components of the 30S subunit, particularly the 16S rRNA gene (rrs), can alter the binding site, leading to resistance. nih.govfortunejournals.com For instance, mutations in rrs have been linked to clinically acquired pan-aminoglycoside resistance in Mycobacterium abscessus. nih.gov While impaired ribosomal binding may not always be a clinically significant single-step resistance mechanism for all aminoglycosides due to multiple binding sites, single-step mutations preventing binding have been described for other aminoglycosides in organisms like E. coli and P. aeruginosa. msdvetmanual.com

Methylation of Aminoglycoside Binding Sites (e.g., 16S rRNA 1400-1500 region)

Methylation of specific nucleotide residues within the 16S rRNA, particularly in the A-site where aminoglycosides bind, is a significant mechanism of high-level aminoglycoside resistance. nih.gov 16S rRNA methyltransferases (RMTs) catalyze these modifications, blocking the effective binding of aminoglycosides to their target. nih.gov These enzymes often modify residues in the vicinity of nucleotide 1400 in the 16S rRNA, a region that interacts with the wobble base in the tRNA anticodon and is part of the decoding site. pharmacompass.comncats.ionih.gov Plasmid-mediated high-level resistance to aminoglycosides in Enterobacteriaceae has been attributed to 16S rRNA methylation. asm.orgnih.gov

Role of Bacterial Biofilm Formation in Resistance

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix. Bacteria within biofilms often exhibit increased tolerance and resistance to antimicrobial agents compared to their planktonic, free-floating counterparts. mdpi.comfortunejournals.com

Biofilm-Associated Antimicrobial Resistance Enhancement

4.4.2. Phenotypic Adaptation within Biofilm Structures

Bacteria residing within biofilm structures exhibit significantly reduced susceptibility to antimicrobial agents compared to their planktonic counterparts. This decreased susceptibility is often attributed, in part, to phenotypic adaptation, which involves temporary, non-heritable changes in bacterial physiology and gene expression that occur in response to the unique microenvironment of the biofilm. mdpi.comnih.gov These adaptations allow bacteria to tolerate concentrations of antibiotics that would be lethal to planktonic cells. mdpi.comasm.orgdovepress.com

Several key phenotypic changes contribute to this adapted resistance within biofilms. One significant factor is the altered growth rate. Bacteria within biofilms, particularly in deeper layers, often exhibit slow growth or enter a stationary phase due to nutrient and oxygen gradients within the matrix. nih.govmdpi.comnih.gov Since Framycetin, an aminoglycoside antibiotic, primarily targets actively growing cells by inhibiting protein synthesis, this reduced metabolic activity and slow growth rate diminish the effectiveness of the antibiotic. mdpi.com

Another crucial aspect of phenotypic adaptation in biofilms is the formation of persister cells. mdpi.comnih.govajol.info Persisters are a subpopulation of dormant or slow-growing cells that are highly tolerant to antibiotics, including aminoglycosides, without undergoing genetic mutation. mdpi.comajol.info These cells can survive antibiotic treatment and repopulate the biofilm once the antibiotic pressure is removed, contributing to chronic and recurrent infections. mdpi.com While they constitute a small fraction of the total biofilm population, their phenotypic state renders them largely insensitive to the mechanisms of action of many bactericidal antibiotics like Framycetin. ajol.info

Furthermore, the biofilm environment can induce stress responses in bacteria, leading to changes in gene expression that enhance survival. frontiersin.orgnih.gov These stress responses can involve the upregulation of efflux pumps, which can actively transport antibiotics out of the bacterial cell, although this is also considered a form of adaptive resistance rather than solely phenotypic adaptation in some contexts. nih.govajol.infofrontiersin.org Changes in the bacterial cell envelope composition and barrier properties influenced by nutrient availability within the biofilm can also contribute to reduced antibiotic penetration, a physical barrier mechanism that complements phenotypic changes.

The complex interplay of these phenotypic adaptations within the biofilm matrix creates a challenging environment for antibiotics like Framycetin to effectively eradicate the bacterial population. Studies have shown that bacteria embedded in biofilms can exhibit significantly higher levels of tolerance compared to planktonic cells. asm.orgdovepress.com While specific quantitative data on Framycetin's interaction with phenotypic adaptation in biofilms may vary depending on the bacterial species and biofilm conditions, the general principles of slow growth, persister cell formation, and stress responses within the biofilm structure are well-established mechanisms contributing to reduced susceptibility to aminoglycosides.

The table below summarizes key phenotypic adaptations observed in bacterial biofilms that contribute to reduced antibiotic susceptibility, including to agents like Framycetin:

| Phenotypic Adaptation Mechanism | Description | Effect on Antibiotic Susceptibility (e.g., Framycetin) |

| Slow Growth/Stationary Phase | Reduced metabolic activity due to nutrient/oxygen gradients. | Decreased effectiveness of antibiotics targeting active processes. mdpi.comnih.govmdpi.comnih.gov |

| Persister Cell Formation | Development of a dormant, tolerant subpopulation. | Survival despite high antibiotic concentrations; contributes to recurrence. mdpi.comnih.govajol.info |

| Stress Responses | Changes in gene expression due to environmental stress (e.g., starvation). | Can lead to altered cell properties or increased efflux pump activity. frontiersin.orgnih.gov |

| Altered Cell Envelope | Changes in cell wall/membrane composition influenced by environment. | Can affect antibiotic uptake or binding. |

Pharmacological Investigations of Framycetin

Pharmacodynamic Properties

The pharmacodynamic properties of an antibiotic describe the relationship between drug concentration and its effect on microorganisms. For Framycetin (B1674049), this includes its bactericidal activity over time and the persistence of its effects after drug levels decline.

Time-Dependent Bactericidal Activity

Framycetin exhibits a rapid, dose-related bactericidal action on susceptible microorganisms defra.gov.uk. The bactericidal activity of antibiotics like Framycetin is considered time-dependent, meaning the duration for which the bacterial population is exposed to concentrations above the minimum inhibitory concentration (MIC) is a key determinant of efficacy noahcompendium.co.uk. Research involving Pseudomonas aeruginosa isolates demonstrated that a significant percentage were killed within a relatively short timeframe when exposed to Framycetin nih.gov. For instance, in one study, 96.66% of tested Pseudomonas aeruginosa isolates were killed within 60 minutes by a 0.5% concentration of framycetin nih.gov. The determination of extinction time (ET), which quantifies the time required to kill a bacterial population under specific drug concentrations, is considered a promising technique for evaluating the bacterial action of high drug concentrations, potentially offering a better predictor of topical antibacterial efficacy than MIC alone nih.gov.

Data from a study on Pseudomonas aeruginosa isolates illustrates the rapid killing effect:

| Organism | Framycetin Concentration (0.5%) | Percentage Killed within 60 minutes |

| Pseudomonas aeruginosa | 0.5% | 96.66% |

Post-Antibiotic Effect Characterization

While the provided search results describe Framycetin's bactericidal activity, detailed characterization of its post-antibiotic effect (PAE) was not explicitly found within the scope of the search. The PAE is the suppression of bacterial growth that persists after the concentration of an antimicrobial falls below the MIC. Aminoglycosides as a class are generally known to exhibit a PAE, but specific data characterizing the duration and extent of the PAE for Framycetin across various bacterial species was not available in the provided information.

Drug-Drug Interaction Mechanisms

Framycetin's potential for interaction with other medications is a critical aspect of its pharmacological profile. These interactions can influence its efficacy, the efficacy of co-administered drugs, and the risk of adverse effects.

Potential for Enhanced Nephrotoxicity with Co-administered Agents (e.g., Cephaloglycin, Capecitabine)

The risk or severity of nephrotoxicity can be increased when Framycetin is combined with certain other agents drugbank.com. Specifically, the combination of Framycetin with Cephaloglycin may lead to an increased risk or severity of nephrotoxicity drugbank.comdrugbank.com. Similarly, Capecitabine may increase the nephrotoxic activities of Framycetin drugbank.comdrugbank.com. This suggests a potential synergistic or additive effect on kidney function when these drugs are co-administered. While the exact mechanisms underlying these enhanced nephrotoxic effects are not fully detailed in the provided sources for the specific combinations of Framycetin with Cephaloglycin or Capecitabine, aminoglycosides in general are known for their potential to cause nephrotoxicity, and this risk can be exacerbated by concomitant use of other nephrotoxic drugs defra.gov.uktruemeds.innih.gov.

Impact on Excretion Rates of Co-administered Drugs

Framycetin may influence the excretion rates of various co-administered drugs, potentially leading to altered serum levels of those agents drugbank.com. Several examples from the search results indicate that Framycetin may decrease the excretion rate of a range of compounds, which could result in higher serum concentrations drugbank.com.

Examples of drugs whose excretion rate may be decreased by Framycetin include:

Certolizumab pegol drugbank.com

Cetirizine drugbank.com

Chloral hydrate (B1144303) drugbank.com

Capecitabine (though also noted for increased nephrotoxicity with Framycetin) drugbank.comdrugbank.com

Capreomycin drugbank.com

Carmustine smolecule.com

Cisplatin smolecule.com

Clevidipine smolecule.com

Clobazam smolecule.com

Clofarabine smolecule.com

Chromous sulfate (B86663) smolecule.com

Cilostazol smolecule.com

Cimetidine smolecule.com

Ciprofloxacin smolecule.com

Conversely, some drugs may increase the excretion rate of Framycetin, potentially leading to lower serum levels and a reduction in efficacy drugbank.com. Bromhexine is noted as an example of a drug that may increase the excretion rate of Framycetin drugbank.com.

A summary of potential impacts on excretion rates:

| Co-administered Drug | Potential Impact on Excretion Rate by Framycetin | Potential Outcome on Serum Level |

| Certolizumab pegol | Decreased | Higher |

| Cetirizine | Decreased | Higher |

| Chloral hydrate | Decreased | Higher |

| Capecitabine | Decreased | Higher |

| Capreomycin | Decreased | Higher |

| Carmustine | Decreased | Higher |

| Cisplatin | Decreased | Higher |

| Clevidipine | Decreased | Higher |

| Clobazam | Decreased | Higher |

| Clofarabine | Decreased | Higher |

| Chromous sulfate | Decreased | Higher |

| Cilostazol | Decreased | Higher |

| Cimetidine | Decreased | Higher |

| Ciprofloxacin | Decreased | Higher |

| Bromhexine | Increased | Lower |

Modulations of Therapeutic Efficacy of Concomitant Therapies (e.g., Heparins, Botulinum Toxins)

Framycetin can modulate the therapeutic efficacy of certain concomitant therapies drugbank.com.

Regarding Heparins, the therapeutic efficacy of Heparin can be decreased when used in combination with Framycetin drugbank.comdrugbank.com. This suggests a potential interaction that could reduce the anticoagulant effect of Heparin.

In the case of Botulinum Toxins, Framycetin may increase the neuromuscular blocking activities of Botulinum Toxin Type A drugbank.commedindia.net. The risk or severity of adverse effects can also be increased when Framycetin is combined with Botulinum Toxin Type B drugbank.com. This interaction is consistent with the known potential of aminoglycoside antibiotics to enhance neuromuscular blockade clevelandclinic.orgnih.govmedbroadcast.com.

Summary of modulations of therapeutic efficacy:

| Concomitant Therapy | Potential Impact of Framycetin Combination |

| Heparins | Decreased therapeutic efficacy |

| Botulinum Toxin Type A | Increased neuromuscular blocking activities |

| Botulinum Toxin Type B | Increased risk or severity of adverse effects |

Synergistic Antimicrobial Effects

The combination of antimicrobial agents can lead to synergistic effects, where the combined impact is greater than the sum of their individual effects. nih.gov Framycetin has been observed to exhibit synergistic effects when used in combination with other antibiotics. medtigo.com This synergy can be particularly beneficial in treating mixed bacterial infections or infections caused by bacteria that have developed resistance to single agents. medtigo.com

Synergy with Beta-Lactam Antibiotics (e.g., Penicillins)

Synergism is commonly observed when aminoglycosides, including framycetin, are used in combination with beta-lactam antimicrobials such as penicillins and cephalosporins. msdvetmanual.com The proposed mechanism for this synergy is that beta-lactam compounds, which target bacterial cell wall synthesis, cause injury to the cell wall. msdvetmanual.comfishersci.canih.govnih.gov This damage facilitates increased uptake of the aminoglycoside into the bacterial cell, providing easier access to its intracellular ribosomal target site. medtigo.commsdvetmanual.com This enhanced penetration allows the aminoglycoside to exert its inhibitory effect on protein synthesis more effectively. medtigo.commsdvetmanual.com

Quantitative Assessment of Synergism using Fractional Inhibitory Concentration (FIC) Indices

Quantitative assessment of antimicrobial synergy is often performed using methods such as the checkerboard assay. emerypharma.comresearchgate.net This method involves testing a range of concentrations of two antimicrobial agents in combination to determine the minimum inhibitory concentration (MIC) of each drug when used alone and in combination. emerypharma.comliofilchem.net The results from checkerboard assays are commonly used to calculate the Fractional Inhibitory Concentration (FIC) index. emerypharma.commdpi.com

The FIC index is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) emerypharma.comliofilchem.net

Where:

MIC of Drug A in combination and MIC of Drug B in combination are the lowest concentrations of each drug in the combination that inhibit visible bacterial growth.

MIC of Drug A alone and MIC of Drug B alone are the lowest concentrations of each drug alone that inhibit visible bacterial growth.

The interpretation of the FIC index typically follows these guidelines:

FIC index ≤ 0.5: Synergy emerypharma.comliofilchem.netmdpi.com

FIC index > 0.5 to ≤ 1.0: Additive liofilchem.net

FIC index > 1.0 to ≤ 4.0: Indifference emerypharma.comliofilchem.net

FIC index > 4.0: Antagonism emerypharma.comliofilchem.net

A synergistic interaction (FIC index < 0.5) indicates that the combination of compounds increases the inhibitory activity compared to the individual compounds, often requiring lower concentrations of each drug to achieve the same effect. emerypharma.commdpi.com

Application of Bliss Independence and Loewe Additivity Models for Synergy Analysis

Beyond the FIC index, synergy analysis can be further refined using mathematical models such as Bliss Independence and Loewe Additivity. These models provide theoretical frameworks for defining expected responses under the assumption of no interaction, allowing for the identification of synergistic or antagonistic effects. nih.govnih.govfrontiersin.orgnih.govnih.gov

The Bliss Independence model is based on the assumption that the effects of two drugs are statistically independent. frontiersin.orgnih.govnih.govsanger.ac.uk It predicts the combined effect based on the individual probabilities of each drug causing a certain outcome (e.g., inhibiting bacterial growth). nih.govsanger.ac.uknih.gov If the observed effect of the combination is greater than the predicted effect under Bliss independence, synergy is indicated. sanger.ac.uknih.govresearchgate.net This model is often considered appropriate when drugs target different pathways. frontiersin.orgnih.gov

The Loewe Additivity model , in contrast, is based on the concept of dose additivity. nih.govnih.govfrontiersin.orgnih.gov It posits that a combination of drugs will show additivity if the combined effect is the same as that of a single drug at an equivalent total dose. nih.govnih.gov This model is often applied when drugs have similar mechanisms of action or target the same pathway. frontiersin.orgnih.gov Synergy under the Loewe model is indicated when the observed effect is achieved at lower doses than predicted by the additive model. nih.gov The FIC index is derived from the Loewe additivity model. nih.govnih.gov

Comparing observed combination responses with the predictions of both Bliss Independence and Loewe Additivity models can provide a more comprehensive understanding of the nature and strength of the drug interaction. frontiersin.orgnih.gov Deviations from the expected responses predicted by these null models are used to classify interactions as synergistic, additive, or antagonistic. nih.govnih.govfrontiersin.orgnih.gov

Advanced Pharmaceutical Formulation Research for Framycetin Delivery

Development of Sustained-Release Systems

The development of sustained-release systems for Framycetin (B1674049) aims to maintain a consistent drug concentration at the target site over an extended period. This approach can potentially improve patient compliance and therapeutic outcomes.

Microsponge-Loaded Topical Gels

Microsponge delivery systems are porous polymeric microspheres ranging from 5 to 300 µm in diameter, designed to entrap active ingredients and release them gradually. researchgate.netnih.gov Incorporating Framycetin into microsponges and then dispersing these microsponges into a topical gel base is a strategy explored for sustained delivery. researchgate.netresearchgate.net This system can enhance the stability of the drug, modify its release profile, and potentially minimize side effects. researchgate.netnih.gov Microsponge technology is also reported to decrease transdermal invasion of the active ingredient while increasing its retention on the skin surface or within the epidermis. researchgate.netrjtcsonline.com

Preparation Methodologies (e.g., w/o/w emulsion solvent diffusion)

The preparation of Framycetin sulphate microsponges has been successfully achieved using the water-in-oil-in-water (w/o/w) emulsion solvent diffusion method. researchgate.netijaresm.com In this method, an organic phase containing a polymer, such as Eudragit RS100, dissolved in a solvent like dichloromethane, is prepared. researchgate.net The drug (Framycetin sulphate) is dispersed in an aqueous solution, which is then emulsified with the organic phase to form a primary emulsion (w/o). researchgate.net This primary emulsion is subsequently poured into an external aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA), and a surfactant to form a w/o/w emulsion. researchgate.net The solvent from the organic phase diffuses into the external aqueous phase, leading to the precipitation of the polymer and the formation of porous microspheres containing the drug. researchgate.netnih.govijper.org Another related method is the quasi-emulsion solvent diffusion method, which also involves internal and external phases and solvent diffusion to form microsponges. researchgate.netijper.orgwjbphs.com

One study reported preparing Framycetin sulphate microsponges using the w/o/w emulsion solvent diffusion method with Eudragit RS100 as the polymer. researchgate.net The optimized batch of microsponges had a size of approximately 177.38 µm and a production yield of 93.67%. researchgate.net

Evaluation of Drug Release Kinetics and Skin Retention

Evaluation of microsponge-loaded topical gels includes assessing their drug release profile and skin retention capabilities. In vitro release studies are conducted to understand how the drug is released from the microsponge formulation over time.

In one study on Framycetin sulphate microsponge-loaded gel, in vitro release studies showed a negligible initial burst release in the first 0.5 hours. researchgate.net A steady drug release was observed for the subsequent 3 hours, with the concentration remaining consistent after 2 hours before increasing again. researchgate.net The study indicated that the drug release was very limited after 24 hours, suggesting that the drug would primarily remain on the skin surface with minimal penetration. researchgate.net

While specific detailed data tables for Framycetin microsponge release kinetics were not extensively available in the search results, studies on other drugs incorporated into microsponges using similar methods have shown controlled release profiles. For instance, an optimized microsponge gel formulation of oxiconazole (B1677861) nitrate (B79036) showed controlled release for 12 hours, following zero-order release kinetics. researchgate.net Another study with fluconazole-loaded microsponges demonstrated controlled release and a four-fold higher retention in the stratum corneum layer compared to a marketed cream. These findings suggest the potential for Framycetin microsponges to provide sustained release and enhanced skin retention.

Hydrogel Dressings for Topical Application

Hydrogel dressings are another promising platform for the topical delivery of Framycetin, particularly for wound healing applications. nih.govnih.gov Hydrogels are hydrophilic polymer networks that can absorb large amounts of water, providing a moist environment conducive to wound healing and serving as a reservoir for drug delivery. mdpi.com

Polymer Selection and Ratios (e.g., Polyvinyl Alcohol, Sodium Alginate, Polyvinyl Pyrrolidone)

Various polymers and their combinations are explored for preparing Framycetin-loaded hydrogel dressings to achieve desired properties such as mechanical strength, swelling behavior, and drug release characteristics. Polymers commonly used include Polyvinyl Alcohol (PVA), Sodium Alginate (SA), and Polyvinyl Pyrrolidone (PVP). nih.govnih.gov

Studies have investigated hydrogels prepared with varying ratios of PVA, sodium alginate, and polyvinyl pyrrolidone for loading Framycetin sulphate. nih.govnih.gov The selection and ratios of these polymers influence the hydrogel's structure and properties. For example, PVA contributes to the mechanical strength through physical crosslinking during freeze-thawing. mdpi.commdpi.com Sodium alginate can form networks through ionic crosslinking or contribute to physical crosslinking with PVA via hydrogen bonding. mdpi.comchula.ac.th Polyvinyl pyrrolidone can also be included to modify the hydrogel properties. nih.govnih.gov

One study prepared Framycetin sulphate loaded hydrogel dressings using different ratios of polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone by the freeze-thawing method. nih.govnih.gov The specific ratios used were varied to investigate their effect on the hydrogel's characteristics. nih.gov

Preparation by Freeze-Thawing Methods

Freeze-thawing is a convenient and economical method for preparing hydrogels, particularly those based on PVA, without the need for chemical crosslinkers, thus avoiding potential toxicity. nih.govmdpi.com This method involves repeatedly freezing and thawing aqueous polymer solutions.

For the preparation of Framycetin sulphate loaded hydrogel dressings, the freeze-thawing method typically involves dissolving the selected polymers, such as polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone, in distilled water. nih.gov Framycetin sulphate is then added to this polymer solution and mixed thoroughly. nih.gov The resulting solution is poured into molds (e.g., petri dishes) and subjected to multiple cycles of freezing at a low temperature (e.g., -20°C) followed by thawing at room temperature. nih.govmdpi.comresearchgate.net These freeze-thaw cycles induce the formation of physical crosslinks within the polymer network, leading to the formation of a stable hydrogel structure. nih.govmdpi.commdpi.com After the freeze-thawing cycles, the hydrogels may be washed to remove any unreacted components and then dried. nih.gov

One study described the preparation of FC-S loaded hydrogel dressings by dissolving polyvinyl pyrrolidone in water, mixing it with polyvinyl alcohol and sodium alginate solutions, adding FC-S, and then subjecting the mixture in petri dishes to freeze-thawing cycles, typically freezing at -20°C for twenty hours and thawing at room temperature. nih.gov Three consecutive cycles of freeze-thawing were used in this research. nih.gov This method results in hydrogels with a porous structure. mdpi.commdpi.com

Evaluation of these hydrogels includes assessing their swelling behavior and in vitro drug release patterns. nih.govnih.gov Studies have shown that Framycetin-loaded hydrogels prepared by freeze-thawing can exhibit sustained drug release. nih.govnih.gov For instance, one study reported that approximately 50% of the drug was released from all formulations within 2 hours, with the release reaching about 80% after 4 hours, indicating a sustained release profile over a longer period. nih.gov The hydrogel formulation with a specific polymer ratio (drug/PVA/PVP/SA of 0.1/1/0.1/0.8) showed the maximum drug release of up to 88% in 4 hours. nih.gov

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Framycetin | 165582 |

| Framycetin Sulphate | 23673410 |

| Eudragit RS100 | 162184 |

| Dichloromethane | 6344 |

| Xanthan Gum | 162155 |

| Polyvinyl Alcohol (PVA) | 9002-89-5 |

| Sodium Alginate (SA) | 9005-38-3 |

| Polyvinyl Pyrrolidone (PVP) | 9003-39-8 |

| Oxiconazole Nitrate | 5362450 |

| Fluconazole | 3362 |

| Nitrofurazone (B1679002) | 6601 |

| Rifampicin | 5281474 |

Table 2: In Vitro Drug Release from Framycetin Sulphate Microsponge Gel (Example Data)

| Time (hours) | Cumulative % Drug Release |

| 0.5 | 0 |

| 1 | 1.45 |

| 2 | 6.26 |

| 3 | 6.26 |

| 4 | 15.90 |

| 24 | Negligible increase |

Table 3: In Vitro Drug Release from Framycetin Sulphate Loaded Hydrogel Dressings (Example Data)

| Time (hours) | Cumulative % Drug Release (Approximate) |

| 2 | 50 |

| 4 | 80 |

| 4 (FH5 formulation) | 88 |

Assessment of Swelling Behavior and Drug Release Profiles

The swelling behavior and in-vitro drug release profiles are critical characteristics evaluated for Framycetin-loaded formulations, particularly hydrogels designed for wound healing. Studies have investigated hydrogel dressings prepared using polymers like polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone nih.govplos.orgnih.gov. These hydrogels exhibit swelling behavior, with one study reporting an equilibrium swelling ratio of 197.5% for prepared hydrogel formulations at pH 7.4 nih.govplos.orgnih.govresearchgate.net.

In-vitro drug release studies are conducted to understand the release kinetics of Framycetin from these formulations. Dissolution testing is a common method employed for this assessment nih.govplos.orgnih.govresearchgate.net. Research indicates that Framycetin-loaded hydrogel dressings can provide sustained drug release, aiming to reduce the frequency of application nih.govplos.org. For instance, one study observed approximately 50% drug release from all tested hydrogel formulations within 2 hours, with the release rate reaching about 80% over 4 hours, irrespective of the polymers used plos.org. A specific formulation (FH5) composed of drug/polyvinyl alcohol/polyvinyl pyrrolidone/sodium alginate at a ratio of 0.1/1/0.1/0.8 showed a maximum drug release of up to 88% in 4 hours, demonstrating sustained release over a longer period plos.org.

Data on the in-vitro release pattern of Framycetin Sulphate (FC-S) hydrogels highlights the potential for controlled release.

| Formulation Type | Polymers Used | pH | Equilibrium Swelling Ratio (%) | Drug Release at 4 hours (%) |

| Hydrogel | Polyvinyl alcohol, Sodium alginate, Polyvinyl pyrrolidone | 7.4 | 197.5 | ~80-88 |

These findings suggest that hydrogel formulations can effectively control the release of Framycetin, which is beneficial for maintaining therapeutic concentrations at the application site.

Enhanced Wound Healing Properties in Animal Models

The therapeutic effectiveness of Framycetin formulations in wound healing has been evaluated in animal models, primarily using rats nih.govplos.orgnih.govresearchgate.netscielo.brnih.gov. These studies often compare the performance of Framycetin-loaded formulations against standard treatments or control groups.

Research on Framycetin sulfate-loaded hydrogel dressings in rat models demonstrated enhanced wound healing properties. In one study, wounds treated with the FC-S loaded hydrogel dressing showed nearly complete healing (97%) by the fifth day, in contrast to a commercially available product (Sofra Tulle gauze) which resulted in 86% healing, and free FC-S which showed 76% healing nih.govplos.orgnih.gov.